2-Tert-butyl-5-cyclopropoxynicotinonitrile
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Overview
Description
2-Tert-butyl-5-cyclopropoxynicotinonitrile is an organic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a nitrile group attached to a nicotinonitrile core. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-5-cyclopropoxynicotinonitrile typically involves the reaction of 2-tert-butyl-5-bromonicotinonitrile with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-cyclopropoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the precursor compound can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with amine or alkane groups.
Substitution: Various substituted nicotinonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
2-Tert-butyl-5-cyclopropoxynicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-tert-butyl-5-cyclopropoxynicotinonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the nitrile group allows for potential interactions with active sites of enzymes, while the tert-butyl and cyclopropoxy groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-5-bromonicotinonitrile: A precursor in the synthesis of 2-tert-butyl-5-cyclopropoxynicotinonitrile.
2-Tert-butyl-5-methoxynicotinonitrile: A similar compound with a methoxy group instead of a cyclopropoxy group.
2-Tert-butyl-5-ethoxynicotinonitrile: A similar compound with an ethoxy group instead of a cyclopropoxy group.
Uniqueness
This compound is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H16N2O |
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Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-tert-butyl-5-cyclopropyloxypyridine-3-carbonitrile |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)12-9(7-14)6-11(8-15-12)16-10-4-5-10/h6,8,10H,4-5H2,1-3H3 |
InChI Key |
KBWRNPHZQSKAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=N1)OC2CC2)C#N |
Origin of Product |
United States |
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